3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide
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Overview
Description
3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclohexylsulfonyl group, a m-tolyl group, and an azetidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the m-Tolyl Group: The final step is the coupling of the m-tolyl group to the azetidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexylsulfonyl)-N-(p-tolyl)azetidine-1-carboxamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
3-(cyclohexylsulfonyl)-N-(o-tolyl)azetidine-1-carboxamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
3-(cyclohexylsulfonyl)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 3-(cyclohexylsulfonyl)-N-(m-tolyl)azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the m-tolyl group, in particular, may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-6-5-7-14(10-13)18-17(20)19-11-16(12-19)23(21,22)15-8-3-2-4-9-15/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOASNYRAVHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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